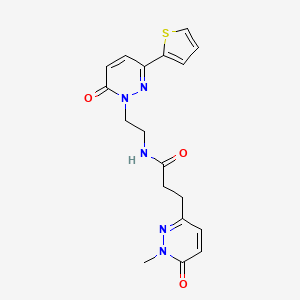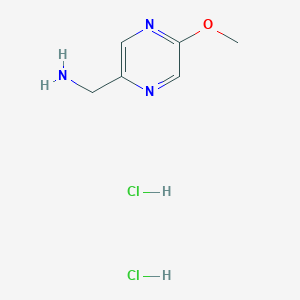
(5-Methoxypyrazin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methoxypyrazin-2-yl)methanamine dihydrochloride” is a chemical compound with the IUPAC name (5-methoxy-2-pyrazinyl)methanamine dihydrochloride . It has a molecular weight of 212.08 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 212.08 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Scientific Research Applications
Antimicrobial Activities
Research into quinoline derivatives carrying a triazole moiety, similar in structural innovation to (5-Methoxypyrazin-2-yl)methanamine dihydrochloride, has demonstrated significant antimicrobial activities. These compounds, synthesized through multi-step reactions involving methoxyaniline derivatives, have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates a potential application of structurally similar compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Neuropharmacology
Studies on compounds like m-Chlorophenylpiperazine, which shares a conceptual framework with this compound in terms of receptor targeting, have been instrumental in probing serotonin function. These compounds are utilized extensively to evaluate serotonin receptor sensitivity, offering insights into the mechanisms of psychiatric disorders and the therapeutic potential of targeting serotonin receptors (Kahn & Wetzler, 1991).
Antidepressant Potential
Further research has explored the antidepressant potential of novel serotonin receptor antagonists, highlighting the importance of structural innovation in discovering new therapeutic agents. These studies have identified compounds with potent and selective action on serotonin receptors, offering promising avenues for the development of antidepressant drugs with improved efficacy and safety profiles (Sniecikowska et al., 2019).
Environmental Impact Assessment
Research on the environmental fate of herbicides structurally related to this compound has provided valuable information on their behavior in soil and water systems. These studies assess the risk of groundwater contamination by such compounds, informing regulatory decisions and environmental protection measures (Dousset, Babut, Andreux, & Schiavon, 2004).
Synthetic Chemistry and Material Science
In synthetic chemistry, the exploration of pyrazine derivatives has led to the development of novel compounds with potential applications in material science. Studies have focused on synthesizing and characterizing compounds for their luminescence properties, contributing to advancements in optical materials and sensors (Trilleras et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
(5-methoxypyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-4-8-5(2-7)3-9-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVKAMNBJISIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
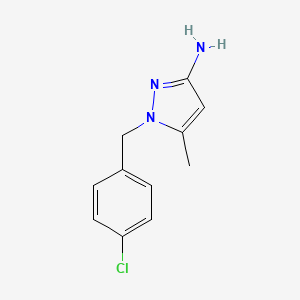
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
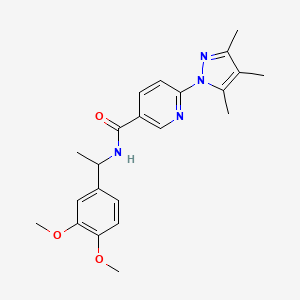
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)


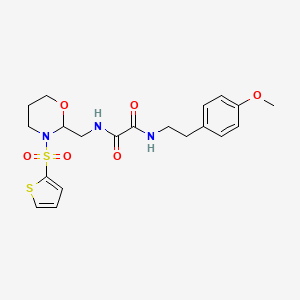


![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)
